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Compound of Interest

Compound Name:
Triethylmethylammonium methyl

carbonate

Cat. No.: B050297 Get Quote

A Comparative Guide to the Structural Validation of Synthesized Triethylmethylammonium
Methyl Carbonate

For researchers, scientists, and drug development professionals, the precise structural

validation of synthesized compounds is paramount. This guide provides a comparative analysis

of spectroscopic techniques used to validate the structure of triethylmethylammonium
methyl carbonate, a quaternary ammonium ionic liquid. Its performance is compared with

other alternative quaternary ammonium methyl carbonates, supported by experimental

protocols and data.

Structural Validation Workflow
The synthesis and subsequent structural validation of triethylmethylammonium methyl
carbonate involves a systematic workflow. This process begins with the quaternization reaction

of a tertiary amine, followed by purification and characterization using various spectroscopic

methods to confirm the ionic liquid's structure and purity.
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Synthesis and validation workflow for triethylmethylammonium methyl carbonate.

Comparison of Analytical Techniques
The structural integrity of triethylmethylammonium methyl carbonate and its alternatives is

typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy,
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Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique

provides unique and complementary information.

Technique Information Provided Strengths Limitations

¹H NMR

Provides information

on the proton

environment, including

the number of

different types of

protons and their

neighboring protons.

Excellent for

determining the

structure of the

cation's alkyl chains.

Can be complex to

interpret for larger

molecules.

¹³C NMR

Provides information

on the carbon

skeleton of the

molecule.

Confirms the number

and type of carbon

atoms.

Lower sensitivity than

¹H NMR.

FTIR

Identifies functional

groups present in the

molecule.

Fast and sensitive

method for confirming

the presence of key

functional groups like

C=O and C-O in the

methyl carbonate

anion.

Can be difficult to

assign all peaks in

complex molecules.

Mass Spec.

Determines the mass-

to-charge ratio of the

cation and provides

information on

fragmentation

patterns.

Confirms the

molecular weight of

the cation.

The intact ionic liquid

does not typically give

a molecular ion peak.

Comparative Data for Quaternary Ammonium Methyl
Carbonates
The following tables summarize the expected and literature-based data for

triethylmethylammonium methyl carbonate and three common alternatives.
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Table 1: ¹H NMR Data (Predicted/Representative, δ in ppm)

Compound -N-CH₃ -N-CH₂- -CH₂-CH₃ O-CH₃

Triethylmethylam

monium methyl

carbonate

~3.0 (s) ~3.3 (q) ~1.3 (t) ~3.5 (s)

Tetramethylamm

onium methyl

carbonate[1]

~3.1 (s) - - ~3.5 (s)

Tetraethylammon

ium methyl

carbonate

- ~3.4 (q) ~1.3 (t) ~3.5 (s)

Tetrabutylammon

ium methyl

carbonate

- ~3.2 (t)
~1.6 (m), ~1.3

(m), ~0.9 (t)
~3.5 (s)

Table 2: ¹³C NMR Data (Predicted/Representative, δ in ppm)
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Compound -N-CH₃ -N-CH₂- -CH₂-CH₃ O-CH₃ C=O

Triethylmethyl

ammonium

methyl

carbonate

~48 ~58 ~8 ~52 ~157

Tetramethyla

mmonium

methyl

carbonate[1]

~55 - - ~52 ~157

Tetraethylam

monium

methyl

carbonate

- ~52 ~7 ~52 ~157

Tetrabutylam

monium

methyl

carbonate

- ~58 ~24, ~20, ~13 ~52 ~157

Table 3: FTIR Data (Characteristic Peaks, cm⁻¹)
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Compound C-H Stretch
C=O Stretch

(Carbonate)

C-O Stretch

(Carbonate)
C-N Stretch

Triethylmethylam

monium methyl

carbonate

2800-3000 ~1650 ~1250 ~900-1100

Tetramethylamm

onium methyl

carbonate

2800-3000 ~1650 ~1250 ~950

Tetraethylammon

ium methyl

carbonate

2800-3000 ~1650 ~1250 ~900-1100

Tetrabutylammon

ium methyl

carbonate

2800-3000 ~1650 ~1250 ~900-1100

Table 4: Mass Spectrometry Data (Major Fragments, m/z)

Compound Cation Mass Major Cation Fragments

Triethylmethylammonium

methyl carbonate
116.14

102 (M-CH₃)⁺, 88 (M-C₂H₅)⁺,

58 (M-3xCH₂CH₃)⁺

Tetramethylammonium methyl

carbonate[1]
74.14 58 (M-CH₃)⁺

Tetraethylammonium methyl

carbonate
130.16 116 (M-CH₃)⁺, 102 (M-C₂H₅)⁺

Tetrabutylammonium methyl

carbonate
242.28

186 (M-C₄H₉)⁺, 142 (M-

2xC₄H₉)⁺

Experimental Protocols
Detailed methodologies for the key experiments are provided below.
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Synthesis of Triethylmethylammonium Methyl
Carbonate
A common method for synthesizing triethylmethylammonium methyl carbonate is through

the quaternization of triethylamine with dimethyl carbonate.[2]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine triethylamine and a molar excess of dimethyl carbonate. The reaction can be

performed neat or with a suitable solvent like methanol.

Reaction Conditions: Heat the mixture to reflux (typically 90-120 °C) and maintain for several

hours (e.g., 8-24 hours). The progress of the reaction can be monitored by techniques like ¹H

NMR or titration of the remaining tertiary amine.

Purification: After the reaction is complete, remove the excess dimethyl carbonate and any

solvent under reduced pressure using a rotary evaporator. The resulting ionic liquid can be

further purified by washing with a non-polar solvent like diethyl ether to remove any

unreacted starting materials.

Drying: Dry the purified ionic liquid under high vacuum for several hours to remove any

residual volatile impurities and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of ionic liquids.

Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized ionic liquid in a

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent

depends on the solubility of the ionic liquid and should be free of interfering signals.

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. The chemical shifts (δ) of the protons

on the triethylmethylammonium cation will confirm the presence of the ethyl and methyl

groups attached to the nitrogen atom. The integration of the signals will correspond to the

number of protons in each environment.

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. This will show distinct signals for the

methyl and ethyl carbons of the cation, as well as the methyl and carbonyl carbons of the
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methyl carbonate anion, confirming the carbon framework of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the ionic liquid.

Sample Preparation: A thin film of the ionic liquid can be prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.[3] Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a small drop of the liquid is placed directly

on the ATR crystal.[4]

Data Acquisition: Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Spectral Analysis: Identify the characteristic absorption bands. For

triethylmethylammonium methyl carbonate, key peaks include C-H stretching vibrations

from the alkyl chains of the cation (around 2800-3000 cm⁻¹), the strong carbonyl (C=O)

stretching vibration of the methyl carbonate anion (around 1650 cm⁻¹), and C-O stretching

vibrations (around 1250 cm⁻¹).[4]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass of the cation and to study its fragmentation

pattern.

Sample Preparation: Dilute a small amount of the ionic liquid in a suitable solvent, such as

methanol or acetonitrile.[5]

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique, typically Electrospray Ionization (ESI), which is well-suited for ionic compounds.

[5]

Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the

triethylmethylammonium cation.

Data Analysis: The spectrum will show a prominent peak corresponding to the mass-to-

charge ratio (m/z) of the intact cation. Fragmentation analysis (MS/MS) can be performed to

further confirm the structure by observing the loss of alkyl groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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